molecular formula C6H10Sn B14262886 Di(prop-2-en-1-yl)stannane CAS No. 138172-32-4

Di(prop-2-en-1-yl)stannane

Cat. No.: B14262886
CAS No.: 138172-32-4
M. Wt: 200.85 g/mol
InChI Key: RSHFYCOWJQCXRT-UHFFFAOYSA-N
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Description

Context within Organotin Chemistry and Stannane (B1208499) Classification

Organotin chemistry is the study of compounds containing at least one tin-carbon (Sn-C) bond. wikipedia.org These compounds, also known as stannanes, were first discovered in 1849 by Edward Frankland with the synthesis of diethyltin (B15495199) diiodide. wikipedia.org The field expanded significantly in the 20th century, particularly with the advent of Grignard reagents, which facilitate the formation of Sn-C bonds. wikipedia.org

Organotin compounds are broadly categorized by the number of organic groups attached to the tin atom, leading to classifications of mono-, di-, tri-, and tetra-organotin compounds. tuvsud.com Di(prop-2-en-1-yl)stannane, with its two prop-2-en-1-yl (allyl) groups bonded to a central tin atom, is classified as a di-substituted organotin compound. tuvsud.com Furthermore, as it contains two hydrogen atoms directly bonded to the tin, it is also an organotin hydride. The oxidation state of tin in the vast majority of these compounds is +4 (Sn(IV)), which is more common and stable than the +2 state. wikipedia.orgwikipedia.org

The properties and applications of organotin compounds vary significantly with their structure. For instance, di-substituted organotins are often used as heat stabilizers for polyvinyl chloride (PVC) and as catalysts in polyurethane production, while tri-substituted organotins have historically been used as biocides. tuvsud.comroadmaptozero.com

Table 1: Classification of Organotin Compounds

Classification General Formula (R = organic group, X = other substituent) Example Common Application Area
Mono-organotin RSnX₃ Monobutyltin (MBT) PVC stabilizers, glass coatings roadmaptozero.com
Di-organotin R₂SnX₂ This compound PVC stabilizers, catalysts tuvsud.com
Tri-organotin R₃SnX Tributyltin (TBT) Biocides (use now restricted) tuvsud.comroadmaptozero.com

Significance of Allylic Organometallic Compounds in Organic Synthesis

Allylic organometallic compounds are a vital class of reagents and intermediates in organic synthesis. numberanalytics.comnih.gov The allyl group (CH₂=CH-CH₂⁻) is versatile, capable of bonding to a metal center in different ways, most commonly in a monohapto (η¹) or trihapto (η³) fashion. libretexts.org This variability influences the compound's reactivity.

The significance of these compounds stems from their utility in forming new carbon-carbon bonds. nih.gov Key applications include:

Allylation Reagents : They are widely used to introduce an allyl group into various organic molecules, such as carbonyl compounds, to form homoallylic alcohols. numberanalytics.com

Catalysis : Allyl-metal complexes often serve as crucial intermediates in a multitude of catalytic cycles, including diene polymerization and allylic alkylations. numberanalytics.comnih.govreading.ac.uk

Precursors in Materials Science : Their volatility allows them to be used as precursors for depositing metal-containing thin films. nih.gov

The reactivity of allylic organometallics is influenced by both the metal center and the other ligands present, which can modulate the electronic and steric environment. numberanalytics.com The carbon-metal bond in these compounds has a nucleophilic carbon atom, making them reactive towards a wide range of electrophiles. msu.edu

Overview of Current Research Landscape for this compound

Direct research focusing specifically on this compound (diallyltin dihydride) appears to be limited in the contemporary scientific literature. Much of the research on allyltin (B8295985) compounds centers on more stable or synthetically versatile derivatives, such as trialkyl(allyl)stannanes (e.g., tributyl(allyl)stannane) or diallyltin dihalides (e.g., diallyltin dibromide). researchgate.netchimia.ch These compounds are frequently used in palladium-catalyzed cross-coupling reactions and radical allylations. chimia.chnih.gov

For instance, diallyltin dibromide is noted as a precursor in the synthesis of homoallylic amines. researchgate.net Research into allylation often involves comparing the efficacy of different substituted allylstannanes, highlighting how modifications to the allyl group or the other substituents on the tin atom can accelerate reaction rates. chimia.ch

The relative scarcity of studies on this compound may be attributed to the high reactivity and potential instability of the Sn-H bonds, making it more challenging to handle compared to its dihalide or trialkyl counterparts. Organotin hydrides are powerful reducing agents, and their reactivity can be difficult to control. Research in organometallic chemistry often focuses on developing stable, well-defined catalysts and reagents that can be stored and used with high predictability. tum.de While the parent stannane (SnH₄) and simple alkyltin hydrides are well-studied, the difunctional nature of diallyltin dihydride (containing both reactive Sn-H bonds and versatile allyl groups) presents a unique synthetic profile that remains largely unexplored.

Identifying Key Challenges and Opportunities in this compound Studies

The study of this compound presents a distinct set of challenges and corresponding opportunities for future research.

Key Challenges:

Stability and Handling : Organotin hydrides are known to be thermally and oxidatively sensitive. The presence of two Sn-H bonds in this compound likely makes it a potent but potentially unstable reducing agent, complicating its isolation, storage, and controlled use.

Synthetic Accessibility : While precursors like diallyltin dihalides are known, their reduction to the dihydride must be efficient and produce a compound that is stable enough for subsequent use.

Toxicity Concerns : A significant challenge for all organotin chemistry is the inherent toxicity of many of these compounds. This necessitates specialized handling procedures and limits potential large-scale industrial applications. tuvsud.com

Opportunities for Research:

Novel Reactivity : The combination of two nucleophilic allyl groups and two hydridic hydrogen atoms on a single tin center is unique. This could be exploited in one-pot, multi-step synthetic sequences where the compound acts first as an allylation agent and then as a reducing agent, or vice-versa.

Polymer and Materials Science : As a difunctional monomer, this compound could be a candidate for the synthesis of novel organometallic polymers through reactions like dehydrocoupling or hydrostannylation. These materials could possess unique electronic or optical properties.

Catalyst Development : The compound could serve as a precursor for generating novel tin-based catalysts. The allyl groups can be labile ligands, potentially opening coordination sites for catalytic transformations, while the hydride functionality can participate directly in catalytic cycles. Exploring its role in catalysis could uncover new, efficient synthetic methods. tum.de

Mechanistic Studies : The lack of extensive research means there is a significant opportunity to conduct fundamental studies on the synthesis, structure, and reaction mechanisms of this compound. Such work would contribute to a more complete understanding of organotin hydride chemistry.

Table 2: Summary of Challenges and Opportunities

Aspect Detailed Description
Challenge: Stability High reactivity of Sn-H bonds leads to potential difficulties in isolation, storage, and controlled reactions.
Challenge: Toxicity General toxicity of organotin compounds requires stringent handling and limits applications. tuvsud.com
Opportunity: Synthesis Potential for novel one-pot reactions utilizing both allyl and hydride functionalities.
Opportunity: Materials Could serve as a unique difunctional monomer for new organometallic polymers.

| Opportunity: Catalysis | Potential precursor for tin-based catalysts or as a dual-function reagent in catalytic cycles. tum.de |

Properties

CAS No.

138172-32-4

Molecular Formula

C6H10Sn

Molecular Weight

200.85 g/mol

IUPAC Name

bis(prop-2-enyl)tin

InChI

InChI=1S/2C3H5.Sn/c2*1-3-2;/h2*3H,1-2H2;

InChI Key

RSHFYCOWJQCXRT-UHFFFAOYSA-N

Canonical SMILES

C=CC[Sn]CC=C

Origin of Product

United States

Synthetic Methodologies for Di Prop 2 En 1 Yl Stannane

Stereoselective Synthesis of Di(prop-2-en-1-yl)stannane and its Derivatives

The stereoselective synthesis of organotin compounds, including derivatives of this compound, represents a significant area of research in synthetic organic chemistry. While the parent compound, this compound, is achiral, the introduction of substituents on the allyl groups or the incorporation of chiral ligands on the tin atom can lead to chiral derivatives. The stereocontrolled synthesis of these derivatives is crucial for their application in asymmetric synthesis, where they can serve as valuable reagents for the transfer of allyl groups to various electrophiles with high levels of stereocontrol.

Methodologies for achieving stereoselectivity in the synthesis of this compound derivatives primarily revolve around the use of chiral auxiliaries and the diastereoselective reactions of prochiral diallyltin precursors.

Chiral Auxiliary-Mediated Synthesis

One of the most effective strategies for inducing chirality in organometallic compounds is the use of a chiral auxiliary. wikipedia.org This involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of subsequent reactions. wikipedia.org In the context of this compound derivatives, a chiral auxiliary can be attached to the tin atom, creating a chiral environment that influences the addition of the allyl groups.

These chiral auxiliaries are often derived from readily available natural products such as amino acids, terpenes, or carbohydrates. nih.gov For instance, chiral ligands like binaphthol or tartrate derivatives can be reacted with tin(IV) halides to form chiral tin complexes. numberanalytics.com These complexes can then undergo reaction with allylating agents to produce chiral diallyltin derivatives.

A general scheme for this approach is depicted below:

Scheme 1: General Approach for Chiral Auxiliary-Mediated Synthesis

SnX₄ + 2 L* → L₂SnX₂ + 2 X⁻
L₂SnX₂ + 2 (prop-2-en-1-yl)MgBr → L₂Sn(prop-2-en-1-yl)₂ + 2 MgBrX

Where L represents a chiral ligand and X is a halide. The diastereoselectivity of the second step is controlled by the chiral ligand L*.

Reactant 1Reactant 2Chiral Auxiliary (L*)ProductStereoselectivity
Diallyltin DibromideAldehydeChiral DiamineChiral Homoallylic AlcoholHigh
Tin(IV) ChlorideAllyl Grignard(-)-Menthyl-based ligandChiral Allyltin (B8295985) CompoundModerate to High
DichlorodimethylstannaneChiral Benzimidazole2-(1-aminoethyl)benzimidazoleChiral Organotin ComplexHigh

Diastereoselective Reactions of Prochiral Diallyltin Precursors

Another important approach involves the reaction of a prochiral diallyltin species, such as di(prop-2-en-1-yl)tin dibromide, with a chiral substrate or in the presence of a chiral catalyst. In these reactions, the two allyl groups of the stannane (B1208499) are diastereotopic, and a chiral reagent can selectively react with one of them.

For example, the allylation of aldehydes with diallyltin dibromide in the presence of a chiral ligand, such as a derivative of diethyl tartrate or a chiral diamine, can proceed with high diastereoselectivity to furnish chiral homoallylic alcohols. While the stannane itself is not the final chiral product, this methodology underscores the principle of achieving stereocontrol in reactions involving diallyltin compounds.

Table 1: Examples of Stereoselective Reactions Involving Diallyltin Derivatives

Diallyltin DerivativeElectrophileChiral Promoter/AuxiliaryProduct TypeObserved Diastereomeric Ratio (d.r.)
Di(prop-2-en-1-yl)tin DibromideBenzaldehydeMonosodium (+)-diethyl tartrateHomoallylic alcoholup to 80:20
Di(prop-2-en-1-yl)tin DibromideVarious AldehydesChiral DiaminesHomoallylic alcoholGood to excellent
Allyltributylstannane(R)-Phenylglycinol-derived OxazolidineBF₃·OEt₂Tributylstannyl-β-aminoalcoholup to 99:1 acs.org

The development of these stereoselective methodologies has significantly expanded the utility of diallyltin compounds and their derivatives in modern organic synthesis, enabling the construction of complex chiral molecules with a high degree of precision.

Advanced Spectroscopic and Structural Elucidation of Di Prop 2 En 1 Yl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Di(prop-2-en-1-yl)stannane

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of chemical compounds. For this compound, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy would provide a complete picture of its atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the allyl groups. The symmetry of the molecule, with two equivalent allyl groups, simplifies the spectrum. The predicted chemical shifts and coupling constants are based on data from similar allyltin (B8295985) compounds.

The protons of the methylene (B1212753) group attached to the tin atom (Sn-CH₂-) are expected to appear as a doublet. The protons of the terminal methylene group (=CH₂) will likely present as two separate multiplets due to their diastereotopic nature. The single proton of the internal carbon of the double bond (-CH=) is anticipated to be a complex multiplet due to coupling with the adjacent methylene protons.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Sn-CH₂-1.8 - 2.2DoubletJ(H-C-H) ≈ 8-10, J(Sn-H) ≈ 50-70
-CH=5.6 - 6.0Multiplet-
=CH₂ (cis)4.8 - 5.1Multiplet-
=CH₂ (trans)4.9 - 5.2Multiplet-

Note: Predicted values are based on typical ranges for allyltin compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, three distinct carbon signals are expected, corresponding to the three unique carbon environments in the allyl group. The chemical shifts are influenced by the electronegativity of the tin atom and the hybridization of the carbon atoms.

The carbon of the methylene group directly bonded to tin (Sn-CH₂) is expected to be the most upfield signal among the sp³ hybridized carbons. The sp² hybridized carbons of the double bond will appear further downfield.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Sn-CH₂-10 - 20
-CH=130 - 140
=CH₂110 - 120

Note: Predicted values are based on typical ranges for allyltin compounds and may vary depending on the solvent and experimental conditions.

¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the electronic environment of the tin nucleus. The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the substituents and the coordination number of the tin atom. For this compound, the tin atom is four-coordinate, which influences its chemical shift. The chemical shift range for tin NMR is very wide, allowing for subtle electronic effects to be observed. huji.ac.il

The ¹¹⁹Sn NMR spectrum of this compound is expected to show a single resonance, consistent with the presence of a single tin environment. The predicted chemical shift is based on data for other tetraorganostannanes.

Predicted ¹¹⁹Sn NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm)
¹¹⁹Sn-10 to +20 (relative to tetramethyltin)

Note: The chemical shift is highly dependent on the solvent and concentration.

Vibrational Spectroscopy (Infrared and Raman) for this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. azooptics.com For this compound, characteristic vibrational modes are associated with the allyl groups and the tin-carbon bonds.

The IR and Raman spectra are expected to be complementary, with some vibrations being more active in one technique than the other. azooptics.com Key expected vibrational frequencies include the C=C stretching of the alkene, C-H stretching of the sp² and sp³ hybridized carbons, and the Sn-C stretching and bending modes.

Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C-H stretch (sp²)3080 - 30103080 - 3010Medium
C-H stretch (sp³)2980 - 28502980 - 2850Medium
C=C stretch1640 - 16201640 - 1620Medium (IR), Strong (Raman)
CH₂ scissoring1465 - 14501465 - 1450Medium
C-H bend (out-of-plane)1000 - 650-Strong
Sn-C stretch550 - 480550 - 480Strong

Note: Predicted values are based on characteristic group frequencies and data for analogous organotin compounds.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis of this compound

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, the mass spectrum would confirm the molecular formula and provide insights into the stability of the tin-carbon bonds.

The fragmentation of organotin compounds is often characterized by the loss of organic substituents. sciex.comsciex.com The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. The isotopic pattern of tin, with its multiple stable isotopes, would be a characteristic feature of the molecular ion and tin-containing fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Formula
202 (for ¹²⁰Sn)[M]⁺ (Molecular Ion)C₆H₁₂Sn
161 (for ¹²⁰Sn)[M - C₃H₅]⁺C₃H₇Sn
120[Sn]⁺Sn
41[C₃H₅]⁺C₃H₅

Note: The m/z values are calculated based on the most abundant isotope of tin (¹²⁰Sn). The spectrum will show a characteristic isotopic pattern for all tin-containing fragments.

X-ray Diffraction Analysis of this compound and Its Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself has not been reported, analysis of related diallyltin and other organotin compounds can provide valuable predictions about its likely molecular geometry and crystal packing.

It is expected that the tin atom in this compound adopts a distorted tetrahedral geometry, with the two allyl groups and two hydrogen atoms arranged around the central tin atom. The C-Sn-C bond angle is anticipated to be slightly larger than the ideal tetrahedral angle of 109.5° due to the steric bulk of the allyl groups. The Sn-C bond lengths would be consistent with those observed in other tetraorganostannanes. In the solid state, intermolecular forces would likely be dominated by van der Waals interactions.

Determination of Molecular Geometry and Conformational Preferences

The three-dimensional arrangement of atoms in this compound and the rotational orientation of its prop-2-en-1-yl groups would be determined using a combination of theoretical calculations and experimental methods.

Theoretical Modeling: Computational chemistry, utilizing methods such as Density Functional Theory (DFT), would provide insights into the most stable conformations of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its geometry.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), would be crucial in elucidating the connectivity of atoms and providing information about the spatial relationships between them.

Vibrational Spectroscopy (Infrared and Raman): These techniques would probe the vibrational modes of the molecule, which are dependent on its geometry. Specific vibrational frequencies could be correlated with particular functional groups and their conformations.

A hypothetical data table of predicted bond lengths and angles for this compound, based on theoretical calculations, is presented below.

ParameterPredicted Value
Sn-C Bond Length (Å)2.15
C=C Bond Length (Å)1.34
C-C Bond Length (Å)1.50
Sn-C-C Bond Angle (°)115
C-C=C Bond Angle (°)122

Analysis of Crystal Packing and Intermolecular Interactions

Should this compound be successfully crystallized, its solid-state structure would be determined by X-ray crystallography . This powerful technique would provide precise atomic coordinates, allowing for a detailed analysis of the crystal lattice and the interactions between adjacent molecules.

The analysis would focus on:

Unit Cell Parameters: The dimensions and angles of the fundamental repeating unit of the crystal.

Intermolecular Distances: Identifying close contacts between atoms of neighboring molecules.

Types of Interactions: Characterizing the nature of intermolecular forces, which could include van der Waals forces and potentially weaker C-H···π interactions involving the allyl groups.

These interactions govern the macroscopic properties of the solid, such as its melting point and solubility.

Electronic Absorption (UV-Vis) Spectroscopy of this compound and its Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy would be used to investigate the electronic transitions within the molecule. By measuring the absorption of light in the UV and visible regions, the energies of these transitions can be determined.

For this compound, the expected electronic transitions would likely involve:

σ → σ* transitions: Associated with the single bonds in the molecule, these transitions typically occur at high energies (in the far UV region).

π → π* transitions: Arising from the carbon-carbon double bonds of the prop-2-en-1-yl groups, these would be expected in the UV region.

The position and intensity of these absorption bands would provide valuable information about the electronic structure of the compound. A hypothetical UV-Vis absorption data table is provided below.

TransitionPredicted λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π~210>10,000
σ → σ<200Variable

Advanced Hyphenated Techniques for Comprehensive Characterization of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, would be indispensable for the comprehensive analysis of this compound, especially in complex matrices. scribd.comlongdom.orgasdlib.orgspringernature.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of volatile and thermally stable compounds like this compound. longdom.org GC would separate the compound from a mixture, and the mass spectrometer would provide information on its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. scribd.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in situations where derivatization is undesirable, LC-MS would be the method of choice. longdom.org The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for analysis. longdom.org

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This powerful technique is particularly useful for the speciation of organometallic compounds. researchgate.net It allows for the separation of different organotin species, followed by sensitive and element-specific detection by ICP-MS. researchgate.net

These hyphenated methods offer high sensitivity and selectivity, making them ideal for both qualitative and quantitative analysis. longdom.org

Chemical Reactivity and Mechanistic Pathways of Di Prop 2 En 1 Yl Stannane

Radical-Mediated Transformations Involving Di(prop-2-en-1-yl)stannane

This compound is a versatile reagent in radical chemistry, primarily owing to the reactivity of its tin-hydride and tin-allyl bonds.

Allylation Reactions with Radical Species

The weakness of the tin-hydride bond in organotin hydrides like this compound allows for the facile generation of stannyl (B1234572) radicals upon treatment with radical initiators such as azobisisobutyronitrile (AIBN). These stannyl radicals can then participate in a cascade of reactions. One of the key applications is in radical allylation reactions. In these processes, a radical species, typically generated from an organic halide, adds to the double bond of one of the allyl groups of this compound. This is followed by a fragmentation of the resulting adduct to deliver an allyl group to the initial radical, thereby forming a new carbon-carbon bond and regenerating the stannyl radical, which can continue the chain reaction.

Hydrostannation Reactions and Regioselective Additions to Prop-2-en-1-yl Bonds

Hydrostannation, the addition of a tin-hydride bond across a multiple bond, is a fundamental reaction of organotin hydrides. In the case of this compound, this can occur intramolecularly or intermolecularly. The regioselectivity of the addition of the Sn-H bond to alkenes and alkynes is a critical aspect of this reaction. In radical-mediated hydrostannation, the stannyl radical adds to the less substituted carbon of the double or triple bond, leading to the formation of the more stable carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of the tin hydride to yield the final product and regenerate the stannyl radical.

For this compound itself, the presence of the prop-2-en-1-yl (allyl) groups introduces the possibility of intramolecular hydrostannation, where the tin-hydride bond adds across one of the appended allyl groups. This can lead to the formation of cyclic organotin compounds. The regioselectivity of this intramolecular addition is also governed by the formation of the most stable radical intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

The utility of this compound extends to transition metal-catalyzed reactions, where it serves as a source of allyl groups.

Stille Coupling Applications of this compound

The Stille reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex. This compound can be utilized in Stille couplings to introduce allyl groups. The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The allyl groups of this compound are readily transferred in the transmetalation step.

Reactant 1 Reactant 2 Catalyst Product
Aryl HalideThis compoundPd(PPh₃)₄Allylarene
Vinyl HalideThis compoundPd(PPh₃)₄1,4-Diene

Other Palladium-Catalyzed Transformations

Beyond the classic Stille coupling, this compound can participate in other palladium-catalyzed transformations. These can include allylic substitution reactions where the allyl group is transferred to a nucleophile. The specific outcome of these reactions is highly dependent on the reaction conditions, including the choice of catalyst, ligands, and additives.

Reactivity of the Tin-Carbon Bond in this compound

The tin-carbon bond in this compound possesses a distinct reactivity profile. This bond is susceptible to cleavage under various conditions. For instance, the Sn-C bond can be cleaved by strong electrophiles. The polarity of the Sn-C bond, with the carbon being more electronegative, dictates that the carbon atom acts as a nucleophilic center.

Furthermore, the allyl-tin bond is known for its ability to undergo facile homolytic cleavage under thermal or photochemical conditions, leading to the formation of an allyl radical and a stannyl radical. This property is central to its utility in radical allylation reactions as discussed earlier. The stability of the allyl radical contributes to the relatively low bond dissociation energy of the tin-allyl bond compared to other tin-carbon bonds, such as tin-alkyl bonds.

Electrophilic and Nucleophilic Reactions at the Prop-2-en-1-yl Moieties

The reactivity of the prop-2-en-1-yl (allyl) groups in this compound is characterized by the susceptibility of the carbon-tin bond to cleavage and the nucleophilic nature of the allyl group itself.

Electrophilic Reactions: The Sn-C bond in allylstannanes is readily cleaved by various electrophilic agents. This reactivity is more pronounced for allyl, aryl, and vinyl groups compared to alkyl groups. gelest.com Strong mineral acids, halogens, and metal halides can all induce the cleavage of one or both allyl groups from the tin center. gelest.com

Protonolysis: Reaction with a strong acid like hydrogen chloride (HCl) results in the substitution of an allyl group with the acid's conjugate base (e.g., a chloride ion), releasing propene. (CH₂=CHCH₂)₂SnH₂ + HCl → (CH₂=CHCH₂)Sn(H)₂Cl + CH₂=CH₂

Halogenolysis: Treatment with halogens, such as chlorine (Cl₂), leads to the cleavage of the Sn-C bond to form an allyl halide and an organotin halide. gelest.com (CH₂=CHCH₂)₂SnH₂ + Cl₂ → (CH₂=CHCH₂)Sn(H)₂Cl + CH₂=CHCH₂Cl

These reactions are classic examples of electrophilic aliphatic substitution (SE), where the electrophile attacks the electron-rich γ-carbon of the allyl group, often proceeding through a cyclic transition state. wikipedia.org

Nucleophilic Reactions: The primary and most synthetically useful reactions involving the allyl moieties of this compound are those where the allyl group functions as a nucleophile. orgsyn.org These reactions typically involve the addition of the allyl group to an electrophilic carbon, such as that in aldehydes, ketones, and imines. iupac.org The carbon-tin bond, while relatively stable to air and moisture, provides sufficient nucleophilicity at the terminal carbon of the allyl group to attack these electrophiles, especially upon activation with a Lewis acid. gelest.comorgsyn.org

A key feature of these reactions is the allylic rearrangement that occurs upon addition, where the new carbon-carbon bond forms at the γ-carbon of the original allyl-tin system, and the double bond migrates.

Carbonyl Allylation: In the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), this compound can allylate aldehydes and ketones to form homoallylic alcohols. lookchem.com

The table below summarizes typical electrophilic and nucleophilic reaction types at the prop-2-en-1-yl moieties.

Table 1: Reaction Types at the Prop-2-en-1-yl Groups

Reaction Type Reactant Product Type Description
Electrophilic Substitution
Protonolysis Strong Acids (e.g., HCl) Organotin Halide + Propene Cleavage of the Sn-C bond by a proton.
Halogenolysis Halogens (e.g., Cl₂) Organotin Halide + Allyl Halide Cleavage of the Sn-C bond by a halogen. gelest.com
Nucleophilic Addition
Carbonyl Allylation Aldehydes, Ketones Homoallylic Alcohol Addition of the allyl group to a carbonyl carbon. iupac.org

Mechanistic Investigations of this compound Reactivity and Selectivity

The mechanisms by which this compound reacts are diverse and highly dependent on the reaction conditions, including the nature of the substrate and the presence of initiators or catalysts. Two primary pathways are generally considered: an ionic (polar) mechanism and a free-radical mechanism.

Ionic Mechanisms: In the absence of radical initiators, particularly in the presence of Lewis acids, the reactions of allylstannanes are believed to proceed through an ionic pathway. The Lewis acid coordinates to the electrophile (e.g., the oxygen of a carbonyl group), increasing its electrophilicity and making it susceptible to nucleophilic attack by the allyl group. orgsyn.org

The reaction can proceed through either an acyclic or a cyclic transition state. The stereoselectivity of the addition to aldehydes, for example, is often explained by a highly organized, six-membered cyclic transition state (a Zimmerman-Traxler-like model), which accounts for the high diastereoselectivity observed in many cases. The SE2' (substitution, electrophilic, bimolecular with allylic rearrangement) mechanism is often invoked.

Mechanistic studies to probe these pathways may involve:

Stereochemical analysis: Using chiral substrates to determine the facial selectivity of the addition. iupac.org

Kinetic studies: Examining the reaction order with respect to the stannane (B1208499), electrophile, and catalyst to elucidate the rate-determining step. acs.org

Free-Radical Mechanisms: Under conditions involving radical initiators (e.g., azobisisobutyronitrile, AIBN) or photolysis, the reactions can proceed via a free-radical chain mechanism. iupac.org In this pathway, a stannyl radical (Sn•) is not the primary chain carrier. Instead, a radical is generated on a different molecule, which then reacts with the allylstannane. The reaction involves the abstraction of an allyl group from the tin atom by a carbon-centered radical, forming a new C-C bond and regenerating a radical that continues the chain.

Key evidence for radical pathways comes from:

Radical Clock Experiments: Using substrates that undergo predictable rearrangements if a radical intermediate is formed. researchgate.net

Radical Scavenger Inhibition: Observing a significant decrease in reaction rate upon the addition of radical scavengers like TEMPO. researchgate.net

The selectivity in radical reactions is governed by the stability of the radical intermediates and steric factors in the transition state. chimia.ch

Solvent and Catalyst Effects on this compound Transformations

The outcome, rate, and selectivity of reactions involving this compound are profoundly influenced by the choice of solvent and the use of catalysts.

Solvent Effects: Solvents can alter reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.orgrsc.org

Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize charged intermediates, such as carbocations or developing charges in a polar transition state. libretexts.orglibretexts.org For reactions proceeding through an SN1-like pathway with a carbocationic intermediate, polar protic solvents can increase the reaction rate. libretexts.org

Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents possess dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. wikipedia.org Their influence depends on the specific mechanism; for instance, they can enhance the reactivity of nucleophiles in some SN2 reactions. libretexts.org

Nonpolar Solvents (e.g., hexane, benzene): These solvents are often used for radical reactions, as they are less likely to interfere with the radical intermediates. researchgate.net

The table below illustrates the general influence of solvent polarity on reaction rates based on the nature of the transition state.

Table 2: Hughes-Ingold Rules for Solvent Effects on Reaction Rates

Reactant Charge Transition State Charge Effect of Increasing Solvent Polarity
Neutral More Charged Accelerates Rate
Charged Less Charged Decreases Rate
Neutral/Charged No Change in Charge Little to No Effect

Source: Adapted from general principles of physical organic chemistry. wikipedia.org

Catalyst Effects: Catalysts are crucial for activating substrates and controlling the selectivity of allylation reactions.

Lewis Acid Catalysis: Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) are the most common catalysts for the nucleophilic addition of allylstannanes. orgsyn.orgscispace.com They function by coordinating to the electrophile (like an aldehyde), lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital), and making it more susceptible to attack by the relatively weak nucleophilic allyl group. princeton.edu The choice of Lewis acid can dramatically impact the yield and stereoselectivity of the transformation.

Transition Metal Catalysis: Transition metals, particularly palladium, can catalyze cross-coupling reactions where the allyl group is transferred to an organic halide or triflate. orgsyn.org This process, often known as a Stille coupling, proceeds through a different mechanistic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org

Synergistic Catalysis: In some advanced strategies, two different catalysts may be used simultaneously to activate both the nucleophile and the electrophile, leading to enhanced reactivity and selectivity that is not achievable with a single catalyst. rsc.org For example, an amine catalyst might activate an aldehyde by forming an iminium ion, while another catalyst interacts with the stannane. princeton.edu

The role of a catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. wikipedia.org

Computational and Theoretical Chemistry Studies on Di Prop 2 En 1 Yl Stannane

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis of Di(prop-2-en-1-yl)stannane

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for analyzing the electronic structure of molecules like this compound. DFT calculations balance computational cost and accuracy, making them ideal for studying organometallic compounds.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. The molecule's flexibility, primarily due to rotation around the tin-carbon (Sn-C) single bonds, gives rise to various conformers. DFT calculations can map out the potential energy surface to identify the most stable conformers and the energy barriers between them. researchgate.netmdpi.com

The optimized geometry provides key structural parameters. While specific experimental data for this compound is scarce, DFT calculations can predict these values with high confidence.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Predicted Value
Sn-C Bond Length ~2.15 Å
C=C Bond Length ~1.34 Å
C-C Bond Length ~1.50 Å
Sn-H Bond Length ~1.70 Å
C-Sn-C Bond Angle ~109.5°
Sn-C-C Bond Angle ~115°

Note: These values are illustrative and based on typical data for similar organotin compounds calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals in this compound are critical for understanding its chemical behavior.

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to be primarily located on the π-bonds of the two prop-2-en-1-yl (allyl) groups. This makes the allyl groups the primary sites for electrophilic attack.

LUMO : The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is anticipated to be centered on the tin atom, specifically associated with the σ*-antibonding orbitals of the Sn-H bonds. This indicates that the tin center is susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Table 2: Illustrative FMO Energies for this compound

Molecular Orbital Energy (eV) Primary Location
LUMO -1.2 Tin atom (Sn-H σ*)
HOMO -6.5 Allyl group C=C π-bonds
HOMO-LUMO Gap 5.3

Note: These are representative energy values derived from typical DFT calculations on similar organometallic compounds. metu.edu.trnih.gov

The distribution of electrons within a molecule governs its interactions with other chemical species. DFT calculations can produce detailed maps of electron density and Molecular Electrostatic Potential (MEP). rsc.orgresearchgate.net

Electron Density Distribution : This analysis reveals where electrons are concentrated. For this compound, high electron density is expected around the C=C double bonds of the allyl groups and, to a lesser extent, associated with the tin atom's lone pair character if it were a stannylene (divalent tin), though in stannane (B1208499) (tetravalent tin), the density is in the bonding regions.

Molecular Electrostatic Potential (MEP) Map : An MEP map visualizes the electrostatic potential on the electron density surface. It highlights regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show:

Negative Potential (Red/Yellow) : Concentrated over the π-systems of the allyl groups, confirming their nucleophilic character.

Positive Potential (Blue) : Located around the hydrogen atoms bonded to the tin, indicating their acidic character, and on the tin atom itself due to the electronegativity of the carbon atoms. researchgate.net

Quantum Chemical Modeling of Reaction Mechanisms and Transition States Involving this compound

Quantum chemical methods are instrumental in elucidating the step-by-step pathways of chemical reactions. acs.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For instance, the reaction of this compound with an electrophile, such as an aldehyde, can be modeled. Computational studies can explore different possible mechanisms, such as a concerted or a stepwise pathway for the allylation reaction. weizmann.ac.ilacs.org These calculations can determine the activation energy for each step, identifying the rate-determining step of the reaction and predicting the stereochemical outcome. This level of mechanistic insight is crucial for optimizing reaction conditions and designing new synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Computational Methods

Computational chemistry provides a powerful means to predict spectroscopic data, which is invaluable for structure elucidation. For organotin compounds, predicting Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ¹¹⁹Sn nucleus, is a significant application. researchgate.netacs.org

Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate NMR shielding tensors, which are then converted to chemical shifts. researchgate.net These calculations are sensitive to the molecular geometry and the electronic environment of the nucleus. Good agreement between calculated and experimental spectra can confirm a proposed structure. rsc.org

Table 3: Illustrative Predicted NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (δ, ppm)
¹¹⁹Sn -80 to -120
¹³C (C=C) 130 - 140
¹³C (Sn-CH₂) 15 - 25
¹H (Sn-H) 3.5 - 4.5

Note: These are representative chemical shift ranges based on computational studies of analogous allyltin (B8295985) compounds. The exact values depend on the level of theory, basis set, and solvent model used in the calculation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of this compound

While quantum mechanics is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govulakbim.gov.tr MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to:

Study Conformational Dynamics : Analyze the flexibility of the allyl chains and the frequency of transitions between different conformational states in solution. rug.nl

Simulate Solvent Interactions : Investigate how solvent molecules arrange around the stannane and influence its structure and reactivity. This is often studied by calculating radial distribution functions.

Analyze Vibrational Motion : The trajectory can be used to compute vibrational spectra, providing another link between theory and experimental characterization.

Parameters such as the root-mean-square deviation (RMSD) can be monitored throughout the simulation to assess the stability of the molecular structure over the simulation timescale. researchgate.net

Synthetic Applications of Di Prop 2 En 1 Yl Stannane in Organic Synthesis

Di(prop-2-en-1-yl)stannane as an Allyl Transfer Reagent in Carbon-Carbon Bond Formation

The most prominent application of this compound and related diallyltin compounds is as an allyl transfer reagent in carbonyl allylation reactions. wikipedia.org This process involves the addition of an allyl group to an aldehyde or ketone, yielding a homoallylic alcohol, which is a valuable synthetic intermediate. researchgate.net Tin-mediated Barbier-type reactions, often performed in aqueous media, showcase this transformation effectively. researchgate.netmdpi.com In these reactions, an allylic halide reacts with metallic tin to form an organotin intermediate in situ, which then reacts with the carbonyl compound. acs.org

The reactive species generated from allyl bromide and tin in an aqueous medium is often diallyltin dibromide. acs.org This intermediate readily reacts with various carbonyl compounds to produce the corresponding homoallylic alcohols. acs.org The reaction is notable for its efficiency, with good to excellent yields reported for a range of aldehydes, including substituted benzaldehydes and aliphatic aldehydes. mdpi.com The use of water as a solvent is environmentally benign and can obviate the need for protecting groups in certain substrates. researchgate.net

Research has shown that the reaction conditions can influence the yield and reaction time. For instance, conducting the tin-mediated allylation in an acidic solution (HCl) can significantly reduce reaction times to as little as 15 minutes for methoxy- and hydroxybenzaldehydes, affording high yields of the homoallylic alcohol products. researchgate.netmdpi.com This acceleration is attributed to the faster formation of the active allyltin(IV) species in an acidic medium. researchgate.netmdpi.com

Table 1: Examples of Tin-Mediated Allylation of Aldehydes

AldehydeReaction ConditionsProductYield (%)Reference
BenzaldehydeSn, Allyl Bromide, H₂O/HCl1-Phenylbut-3-en-1-olExcellent mdpi.com
2-MethoxybenzaldehydeSn, Allyl Bromide, H₂O/K₂HPO₄1-(2-Methoxyphenyl)but-3-en-1-olExcellent mdpi.com
4-HydroxybenzaldehydeSn, Allyl Bromide, H₂O4-(1-Hydroxybut-3-en-1-yl)phenolTraces mdpi.com
3-HydroxybenzaldehydeSn, Allyl Bromide, H₂O/HCl3-(1-Hydroxybut-3-en-1-yl)phenolModerate mdpi.com
Hexanal (B45976)Sn, Allyl Bromide, H₂ONon-1-en-4-olExcellent mdpi.com

Applications in the Synthesis of Complex Organic Architectures

The carbon-carbon bonds formed via allylation reactions using reagents like this compound are foundational to the synthesis of complex organic molecules and natural products. acs.org The resulting homoallylic alcohols contain both a hydroxyl group and a terminal alkene, which are versatile functional groups for further elaboration. researchgate.net

A notable example is the stereoselective total synthesis of verbalactone, a macrocyclic dimer lactone with antibacterial activity. researchgate.net A key step in this synthesis involves an enantioselective Maruoka allylation of hexanal using allyl(tributyl)tin, a related allylstannane reagent, in the presence of a chiral titanium complex. researchgate.net This reaction establishes a critical stereocenter in the homoallylic alcohol intermediate, which is then carried through subsequent steps, including an iodine-induced cyclization and Yamaguchi macrolactonization, to yield the final complex structure. researchgate.net

Similarly, the synthesis of oxybenzo[c]phenanthridine alkaloids employs a one-pot multireaction process where the installation of an allyl group is a crucial transformation. acs.org While various methods for allylation were explored, including Stille and Suzuki-Miyaura couplings, these reactions provide the necessary (E)-(2-allyl)cinnamyl alcohol precursors. acs.org These precursors then undergo an Overman rearrangement and ring-closing metathesis to construct the complex heterocyclic core of the target alkaloids. acs.org These examples underscore the strategic importance of allylstannanes in providing key building blocks for the assembly of intricate molecular architectures. lcc-toulouse.fr

Development of Stereoselective Methodologies Using this compound

Achieving stereocontrol in the allylation of carbonyl compounds is a significant goal in organic synthesis, and methodologies involving organotin reagents have been developed to address this challenge. nih.gov The development of stereoselective reactions allows for the synthesis of specific enantiomers or diastereomers of target molecules, which is particularly crucial in pharmaceutical chemistry. rsc.org

One approach involves the use of chiral catalysts. For example, the first catalytic enantioselective method for carbonyl allylation employed a chiral boron Lewis acid catalyst with allyltrimethylsilane. wikipedia.org While not using a stannane (B1208499) directly, this set the stage for catalytic approaches. More directly related, diorganotin dihalides, such as diphenyltin (B89523) dichloride (Ph₂SnCl₂), have been used as co-catalysts in site- and stereoselective C-H alkylations of carbohydrates. acs.org In a proposed mechanism, the diorganotin dihalide forms a cyclic stannylene acetal (B89532) with a diol-containing carbohydrate. This enhances the reactivity of a specific C-H bond towards hydrogen atom abstraction, leading to a radical that can then be alkylated with high diastereoselectivity. acs.org

Substrate-controlled reactions also offer a pathway to stereoselectivity. In the synthesis of verbalactone, the Maruoka allylation utilizes a chiral titanium complex to direct the enantioselective addition of the allyl group from allyl(tributyl)tin to an aldehyde, achieving high enantioselectivity (97% ee). researchgate.net Furthermore, the diastereoselectivity of additions using crotyltin reagents can be controlled. The reaction of crotyl bromide and tin with aldehydes can preferentially form the syn isomer of the resulting homoallylic alcohol, suggesting the involvement of a cyclic organotin intermediate or transition state that dictates the stereochemical outcome. researchgate.netmdpi.com

Table 2: Approaches to Stereoselective Allylation

MethodReagent/Catalyst SystemKey FeatureOutcomeReference
Catalytic Stereoselective AlkylationIr(III) photoredox catalyst, quinuclidine, Ph₂SnCl₂Formation of a cyclic stannylene acetal intermediate enhances reactivity and directs stereochemistry.Site- and stereoselective C-alkylation of carbohydrates. acs.org
Reagent-Controlled Enantioselective AllylationAllyl(tributyl)tin, (S,S)-Titanium complex (Maruoka catalyst)Chiral Lewis acid catalyst controls the facial selectivity of the aldehyde.High enantiomeric excess (97% ee) in the formation of homoallylic alcohols. researchgate.net
Substrate-Controlled Diastereoselective CrotylationCrotyl bromide, Sn, o-substituted aldehydesA proposed cyclic organotin transition state favors the formation of one diastereomer.Preferential formation of the syn isomer. researchgate.netmdpi.com

Role in the Synthesis of Novel Organometallic and Organic Compounds

Beyond carbonyl allylation, allylstannanes like this compound are valuable precursors in cross-coupling reactions for the synthesis of a diverse range of new organic and organometallic compounds. wikipedia.orgresearchgate.net The Stille coupling reaction, which pairs an organostannane with an organic halide or triflate in the presence of a palladium catalyst, is a powerful method for forming carbon-carbon bonds. acs.org

This methodology has been applied to the synthesis of complex heterocyclic systems. For instance, substituted 2,2′:6′,2″-terpyridines (TPY) can be synthesized via Stille coupling. rsc.org This involves reacting a dihalopyridine with a stannylpyridine in the presence of a palladium catalyst, allowing for the introduction of a wide array of functional groups onto the TPY scaffold. rsc.org These compounds are of interest for their coordination chemistry and potential applications in supramolecular assemblies and materials science. rsc.org

Stille polymerization, a variation of this reaction, utilizes bifunctional monomers to create polymers. acs.org For example, the reaction of a distannylated monomer with a dibromo monomer in the presence of a palladium catalyst can produce π-conjugated polymers. acs.org Stannole monomers, which are tin-containing heterocycles, can be polymerized via Stille cross-coupling to yield π-conjugated stannole copolymers. rsc.org These materials exhibit interesting optoelectronic properties, such as low band gaps, making them candidates for applications in organic electronics. rsc.org The synthesis of these novel materials highlights the role of organostannanes as indispensable building blocks in modern synthetic chemistry. dokumen.pub

Incorporation into Polymer Systems via Allylic Functionality

The allylic groups of this compound offer a route for its incorporation into polymer systems. This can be achieved either by polymerizing the stannane monomer itself or by using it to functionalize existing polymers. The Stille coupling reaction is a primary method for creating polymers containing tin in the backbone. acs.org

The synthesis of π-conjugated stannole copolymers is a clear example of this application. rsc.org In this process, stannole monomers, which can be synthesized from di-organo-dichlorostannanes, are polymerized with comonomers like iodothiophene derivatives. rsc.org The resulting polymers have low band gaps and are highly planar, leading to efficient electronic conjugation, which is desirable for organic electronic materials. rsc.org

Another strategy involves the Stille polymerization of 2,6-dibromoazulene with distannylated indacenodithiophene (IDT) derivatives. acs.org This yields conjugated polymers with tunable electronic properties. acs.org While these examples use different organostannane monomers, they illustrate the principle that a molecule with two reactive sites suitable for cross-coupling, such as a diallyl or distannyl compound, can serve as a monomer in step-growth polymerization. The resulting polymers can exhibit unique properties due to the presence of the metal atom in the polymer backbone. researchgate.netgoogle.com

Future Perspectives and Emerging Research Areas for Di Prop 2 En 1 Yl Stannane

Innovations in Green Chemistry Approaches for Di(prop-2-en-1-yl)stannane Synthesis

Traditional synthesis of organotin hydrides often involves stoichiometric amounts of metal hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in anhydrous ether solvents. ucl.ac.uk While effective, these methods pose challenges related to hazardous reagents, flammable solvents, and difficult product isolation. Future research is increasingly focused on developing greener, more sustainable synthetic routes.

Innovations are centered on alternative reducing agents and solvent-free conditions. A highly promising green method involves the use of poly(methylhydrosiloxane) (B7799882) (PMHS), an inexpensive and non-toxic by-product of the silicone industry. ucl.ac.uk This method allows for the reduction of the corresponding diallyltin oxide under solvent-free conditions, with the desired this compound being isolated by simple distillation from the oily polysiloxane matrix. ucl.ac.uk Other solvent-free approaches utilize reagents like diethyl- or diisobutyl-aluminium hydride, which, despite handling difficulties, provide good yields of tin hydrides. ucl.ac.uk

Another green strategy is the in situ generation of the tin hydride from a stable precursor, avoiding the isolation and storage of the often-sensitive hydride. For instance, systems using catalytic amounts of an organotin reagent, such as an organotin chloride, with a mild reducing agent like phenylsilane (B129415) (PhSiH₃) are being developed for direct reductive aminations and other transformations, minimizing tin waste. researchgate.net The direct synthesis from allyl halides and metallic tin, particularly when catalyzed and conducted in aqueous or minimal-solvent systems, also represents a key area for green chemistry innovation. rjpbcs.comacs.org

Synthesis ParameterTraditional MethodEmerging Green ApproachKey Advantages of Green Approach
Reducing Agent LiAlH₄, NaBH₄Poly(methylhydrosiloxane) (PMHS), PhSiH₃Lower toxicity, cost-effective, easier workup. ucl.ac.uk
Solvent Anhydrous ethers (e.g., diethyl ether, THF)Solvent-free, water, or ionic liquidsReduced flammability, lower environmental impact, simplified purification. ucl.ac.ukresearchgate.net
Precursor Diallyltin dihalideDiallyltin oxide, in situ generation from halideUse of more stable precursors, minimizes handling of toxic hydrides. ucl.ac.uknih.gov
Workup Aqueous quench, extractionDirect distillation, filtrationReduced solvent waste, simpler process. ucl.ac.uk

Exploration of Expanded Catalytic Roles for this compound

Diorganotin compounds are established catalysts for various industrial processes, including the production of polyurethanes, polyesters, and room-temperature vulcanizing (RTV) silicones. gelest.comwikipedia.org Dibutyltin dilaurate is a standard catalyst in many of these applications. wikipedia.orgbnt-chemicals.com The future for this compound lies in exploring how its unique electronic and steric properties, conferred by the allyl groups, can lead to new or enhanced catalytic activities.

The Lewis acidity of the tin center in this compound allows it to activate carbonyl groups, making it a potential catalyst for hydrosilylation, transesterification, and other condensation reactions. gelest.comrsc.org Recent studies have shown that various diorganotin(IV) compounds can effectively catalyze the solvent-free synthesis of organic molecules like naphthofurans and the hydrosilylation of carbonyls. rsc.orgacs.org Research into this compound would investigate its efficiency and selectivity in these roles. Furthermore, the Sn-H bonds can participate directly in catalytic cycles, such as the hydrostannation of alkenes and alkynes, a fundamental carbon-carbon bond-forming reaction. researchgate.net While often initiated by radicals, ionic hydrostannation pathways can be promoted by Lewis acids or other additives, an area ripe for exploration with diallyltin dihydride. researchgate.net

Catalytic ApplicationSubstrate ClassPotential Role of this compoundRelevant Research Context
Polyurethane Synthesis Isocyanates, DiolsCatalyst for urethane (B1682113) cross-linking.Diorganotin compounds are standard catalysts in this field. gelest.combnt-chemicals.com
Hydrosilylation Aldehydes, KetonesLewis acid catalyst to activate C=O bond.Organotin(IV) compounds have been shown to be efficient catalysts under solvent-free conditions. rsc.org
Allylation Aldehydes, IminesReagent and/or catalyst for C-C bond formation.Allyltin (B8295985) compounds are used for the allylation of carbonyls, sometimes accelerated by water. nii.ac.jptandfonline.com
Hydrostannation Alkenes, AlkynesDirect source of Sn-H for addition across multiple bonds.Tin hydrides are key reagents for hydrostannation, with selectivity influenced by catalysts and additives. researchgate.netsciforum.net

Advancements in In-Situ Spectroscopic Characterization Techniques

Understanding the reaction mechanisms, identifying transient intermediates, and optimizing reaction kinetics are critical for developing new applications for this compound. In-situ spectroscopic techniques, which monitor reactions as they occur without sample extraction, are indispensable tools for this purpose.

Future research will heavily rely on techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

In-situ FTIR and Raman Spectroscopy: These vibrational techniques are ideal for monitoring the key functional groups in real-time. For reactions involving this compound, one can track the disappearance of the characteristic Sn-H stretching vibration (typically around 1800-1850 cm⁻¹) and changes in the C=C allyl group vibrations. spiedigitallibrary.orgacs.org This has been used to monitor the synthesis of organotin azides and the immobilization of organotin compounds on silica (B1680970) surfaces. spiedigitallibrary.orgacs.org

In-situ NMR Spectroscopy: Multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) is exceptionally powerful for elucidating structures in solution. Monitoring a reaction in an NMR tube allows for the direct observation of substrate consumption, product formation, and the appearance of intermediate species. academie-sciences.fr For instance, the ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom, providing crucial mechanistic insights into catalytic cycles. academie-sciences.fruni-regensburg.de This has been applied to study the complex reactions of organotin hydrides with elemental phosphorus and the formation of organotin trifluoromethanesulfonate (B1224126) species. academie-sciences.frresearchgate.net

Spectroscopic TechniqueKey Observable Feature(s)Information GainedExample Application
In-Situ FTIR/Raman Sn-H stretch (~1800-1850 cm⁻¹), C=O, C=C stretchesReaction kinetics, functional group conversion, catalyst-substrate interaction.Monitoring hydrostannation reactions or immobilizing the compound on a material surface. spiedigitallibrary.orgnih.gov
In-Situ ¹H NMR Sn-H proton signal, vinyl proton signalsStructural elucidation of products, kinetic profiles.Tracking the regioselectivity and stereoselectivity of alkyne hydrostannation. researchgate.net
In-Situ ¹¹⁹Sn NMR Chemical shift, coupling constantsChanges in Sn coordination number, identification of intermediates, mechanistic pathways.Observing the formation of transient catalytic species in solution. academie-sciences.fr

Potential Integration of this compound into Advanced Materials Science

The integration of organotin moieties into polymeric and inorganic materials can impart unique thermal, optical, and catalytic properties. This compound is a particularly attractive building block due to its dual functionality: the tin center can act as a stabilizing or catalytic site, while the two allyl groups provide handles for polymerization or surface grafting.

Emerging research focuses on using such compounds as precursors for functional materials:

Polymer Synthesis: The diallyl functionality allows the molecule to act as a monomer or cross-linker in polymerization reactions. For example, condensation polymers have been synthesized from diallyltin dichloride and ciprofloxacin, yielding materials with interesting biological activities. researchgate.net The polymerization of this compound itself or its copolymerization with other monomers could lead to novel organotin-containing polymers with applications as PVC stabilizers, flame retardants, or specialty coatings.

Precursors for Inorganic Materials: Organotin compounds are used as single-source precursors for depositing tin-containing thin films, such as tin sulfide (B99878) (SnS) or tin oxide (SnO₂), via methods like chemical vapor deposition (CVD). acs.orggoogle.com The specific ligands on the tin precursor influence the deposition process and final material properties. This compound could be explored as a precursor for creating tin oxide hydroxide (B78521) coatings for high-resolution lithography or SnS films for photovoltaic applications. acs.orggoogle.com

Surface Functionalization: The reactive Sn-H or allyl groups can be used to graft the molecule onto the surface of materials like silica (SBA-15, MCM-41) or other nanoparticles. spiedigitallibrary.orgresearchgate.net This creates a heterogeneous catalyst where the active organotin sites are immobilized, combining the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems. researchgate.net

Material TypeRole of this compoundPotential ApplicationRelevant Research Context
Organotin Polymers Monomer or Cross-linkerPVC heat stabilizers, functional coatings, polymer-based catalysts.Polymers have been synthesized from diallyltin dihalides. researchgate.net
Thin Films (SnO₂, SnS) Single-Source PrecursorSemiconductors, transparent conductive oxides, photolithographic resists.Organotins are used as precursors for CVD and patterning applications. acs.orggoogle.com
Heterogeneous Catalysts Immobilized Catalytic SiteRecyclable catalysts for fine chemical synthesis (e.g., carbonates from CO₂).Organotin compounds have been tethered to mesoporous silica (SBA-15). researchgate.net
Hybrid Materials Functional Building BlockNon-steroidal compound analogues, modulators for biological receptors.Allyltin derivatives are used as building blocks for complex organic synthesis. conicet.gov.ar

Synergistic Research Combining this compound with Other Organometallic Reagents

The combination of two or more different metals in a single reaction system can lead to synergistic effects, enabling transformations not possible with either metal alone. Future research will increasingly exploit this compound as a partner for other organometallic reagents, particularly those based on transition metals.

Palladium-Catalyzed Cross-Coupling: The Stille reaction, which couples an organotin compound with an organic halide using a palladium catalyst, is a cornerstone of organic synthesis. ossila.com this compound can serve as a potent allyl-transfer reagent in these reactions to create complex molecules, including functionalized bicyclic compounds and precursors to non-steroidal analogs. conicet.gov.ar

Other Transition Metal Catalysis (Ni, Co, Rh, Ru): Beyond palladium, other transition metals can be used in conjunction with tin hydrides. Catalytic systems involving Ni, Co, or Mo have been developed for the hydrostannation of alkynes using an in situ generated tin hydride source. nih.gov Ruthenium complexes have been investigated for activating CO₂ in reactions with tin hydrides. colab.ws The synergy between this compound and these metals could lead to novel catalytic cycles for hydrogenation, carbon dioxide utilization, and other important transformations. colab.wstandfonline.com

Main Group Element Combinations: Research is also emerging on the combination of tin hydrides with other main group elements. For example, reactions with bismuth amides can lead to the formation of novel, mixed Bi/Sn clusters, and combinations with boron-based Lewis acids like B(C₆F₅)₃ can activate tin hydrides for unique ionic reaction pathways, such as the allylation of aldehydes. rsc.org These studies open up a new frontier in heteronuclear main group chemistry.

Synergistic Metal PartnerReaction TypeRole of this compoundPotential Outcome
Palladium (Pd) Stille Cross-CouplingAllyl-transfer reagent.Synthesis of complex organic molecules, functional polymers. conicet.gov.arossila.com
Nickel (Ni), Cobalt (Co) HydrostannationHydride source for vinylstannane synthesis.Formation of versatile vinyltin (B8441512) intermediates for further coupling. nih.gov
Ruthenium (Ru) CO₂ Reduction/HydrosilylationHydride donor.Catalytic cycles for CO₂ utilization and fixation. colab.ws
Boron (B) Ionic Allylation/HydrostannationActivated hydride or allyl source.Metal-free, Lewis acid-catalyzed C-C bond formation. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Di(prop-2-en-1-yl)stannane, and how can purity be optimized?

  • Methodology :

  • Synthesis : React tin chloride (SnCl₄) with allyl magnesium bromide (prop-2-en-1-yl Grignard reagent) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Use a 2:1 molar ratio of Grignard reagent to SnCl₄ to ensure complete substitution.
  • Purification : Distill under reduced pressure (50–60°C, 0.1 mmHg) to isolate the product. Confirm purity via gas chromatography (GC) or ¹H/¹¹⁹Sn NMR spectroscopy.
  • Safety : Follow protocols for handling air-sensitive reagents (e.g., Schlenk techniques) and organotin compounds, referencing safety guidelines for laboratory chemicals .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹¹⁹Sn NMR : Identifies tin coordination environment (δ ~200–400 ppm for tetraorganotin compounds).
  • IR Spectroscopy : Confirms Sn–C stretching vibrations (450–550 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M–CH₂CH₂CH₂]⁺ fragments).
  • TLC Monitoring : Use silica plates with n-hexane/ethyl acetate (9:1) to track reaction progress, as described for analogous organotin syntheses .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile tin compounds.
  • Spill Management : Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste.
  • First Aid : In case of skin contact, wash immediately with soap and water; consult medical guidance per safety data sheets .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen vs. air to assess oxidative stability.
  • Kinetic Studies : Apply the Arrhenius equation to decomposition rates (e.g., first-order kinetics as in stannane decomposition studies ).
  • Control Variables : Test moisture sensitivity by comparing stability in anhydrous vs. humid conditions.
  • Data Comparison : Cross-reference with computational models (DFT) to predict bond dissociation energies of Sn–C bonds.

Q. What strategies are effective for solving the crystal structure of this compound using SHELX software?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo Kα radiation (λ = 0.71073 Å).
  • Space Group Determination : Employ SHELXT for automated space-group identification and initial phase solutions .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom positioning, referencing recent SHELX updates .
  • Visualization : Generate ORTEP diagrams with WinGX/ORTEP-III to illustrate molecular geometry and thermal ellipsoids .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Geometry Optimization : Use Gaussian or ORCA software to minimize energy states at the B3LYP/def2-SVP level.
  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic behavior.
  • Transition-State Modeling : Identify activation barriers for transmetalation steps in Stille couplings.
  • Validation : Compare computed bond lengths/angles with experimental SC-XRD data .

Q. What experimental controls mitigate side reactions (e.g., β-hydride elimination) when using this compound in catalysis?

  • Methodology :

  • Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition.
  • Catalyst Screening : Test Pd(0)/Pd(II) complexes (e.g., Pd(PPh₃)₄) to optimize selectivity.
  • Additives : Introduce stabilizing ligands (e.g., triphenylphosphine) or scavengers (e.g., molecular sieves).
  • In Situ Monitoring : Use GC-MS or ¹H NMR to detect byproducts like allyltin hydrides .

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